Fecnt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

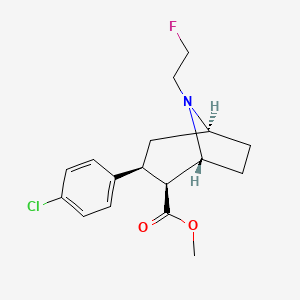

2β-Carbomethoxy-3β-(4-chlorophenyl)-8-(2-[18F]-fluoroethyl)nortropane, commonly known as FECNT, is a fluorine-18 labeled tropane derivative. It is primarily used as a positron emission tomography (PET) imaging agent for the dopamine transporter (DAT). The compound has shown significant potential in the diagnosis and monitoring of neurological disorders such as Parkinson’s disease due to its high affinity and specificity for DAT .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of FECNT involves a one-step radiolabeling reaction. The process typically uses a TRACERlab FX N module, which allows for a fully automated synthesis . The reaction involves the fluoroethylation of 2β-carbomethoxy-3β-(4-chlorophenyl)nortropane with [18F]fluoroethylsulfonate. The decay-corrected radiochemical yield is approximately 25 ± 5%, and the total synthesis time is around 50-55 minutes .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the automated synthesis approach using TRACERlab FX N module suggests that scalable production is feasible. The use of automated modules ensures consistency, efficiency, and safety in the production process .

Chemical Reactions Analysis

Types of Reactions: FECNT primarily undergoes radiolabeling reactions. The compound is synthesized through a nucleophilic substitution reaction where the fluoroethyl group is introduced .

Common Reagents and Conditions: The key reagents used in the synthesis of this compound include 2β-carbomethoxy-3β-(4-chlorophenyl)nortropane and [18F]fluoroethylsulfonate. The reaction is typically carried out in a TRACERlab FX N module under controlled conditions to ensure high radiochemical yield and purity .

Major Products Formed: The primary product of the synthesis is this compound itself, which is used as a PET imaging agent. The reaction conditions are optimized to minimize the formation of by-products and ensure the high purity of this compound .

Scientific Research Applications

Key Applications

- Imaging Dopaminergic Neuron Integrity

-

Parkinson's Disease Research

- In research involving MPTP-treated monkeys, 18F-FECNT PET scans demonstrated significant correlations between the radiotracer uptake and the extent of dopaminergic neuron degeneration, highlighting its utility in studying Parkinson's disease progression and severity . The compound's ability to detect changes in DAT availability makes it a valuable tool for monitoring disease progression and treatment efficacy.

-

Development of Deuterated Derivatives

- Recent studies have explored deuterated versions of this compound, such as 18F-FECNT-d4, which exhibit enhanced metabolic stability and reduced formation of radioactive metabolites. This advancement aims to improve the accuracy of PET imaging by minimizing confounding signals from brain-penetrant metabolites . The deuterated variant has shown promise in detecting dopaminergic neuron degeneration more reliably than its non-deuterated counterpart.

Comparative Data on Imaging Efficacy

The following table summarizes the comparative efficacy of various PET radiotracers for imaging dopamine transporter integrity:

| Radiotracer | Specificity for DAT | Peak Striatum-to-Cerebellum Ratio | Application Area |

|---|---|---|---|

| 18F-FECNT | High | ~12 | Parkinson's disease assessment |

| 11C-PE2I | Moderate | ~5 | General DAT imaging |

| 18F-CFT | Moderate | ~6 | Parkinson's disease research |

| 11C-L-DOPA | Low | ~3 | Assessing L-DOPA metabolism |

Case Studies

-

Validation Study in Monkeys

- A study involving MPTP-treated rhesus monkeys demonstrated that 18F-FECNT PET imaging could effectively quantify striatal dopamine denervation. The results showed a strong correlation between PET uptake values and postmortem measurements of DAT density, confirming its reliability as a diagnostic tool for Parkinson's disease .

-

Deuterated this compound Investigation

- Research on 18F-FECNT-d4 indicated that this derivative could provide clearer imaging results due to its improved stability and reduced background noise from metabolites. This study involved both in vivo PET imaging and autoradiography on postmortem brain sections, showcasing its potential for clinical applications in diagnosing and monitoring Parkinson's disease .

Mechanism of Action

FECNT exerts its effects by binding to the dopamine transporter (DAT) in the brain. The compound’s high affinity for DAT allows it to be used as a radioligand in PET imaging studies. When administered, this compound selectively localizes to DAT-rich regions in the brain, allowing for the visualization and quantification of DAT distribution . This mechanism is particularly useful in studying the pathophysiology of neurological disorders such as Parkinson’s disease .

Comparison with Similar Compounds

FECNT is often compared with other DAT ligands such as β-CIT, CFT, PE2I, FP-CIT, and IPT. Among these, this compound is noted for its higher resolution and sensitivity in PET imaging . Unlike some other DAT ligands, this compound has a longer half-life, making it more suitable for extended imaging sessions . The deuterated analog of this compound, [18F]this compound-d4, has shown better in vivo stability and reduced formation of radioactive metabolites, further enhancing its utility as a PET imaging agent .

List of Similar Compounds:- β-CIT

- CFT

- PE2I

- FP-CIT

- IPT

This compound’s unique properties, such as its high affinity for DAT and its suitability for PET imaging, make it a valuable tool in neuroimaging and the study of neurological disorders .

Biological Activity

FECNT, or 2β-Carbomethoxy-3β-(4-chlorophenyl)-8-(2-fluoroethyl)nortropane, is a radiolabeled compound used primarily in positron emission tomography (PET) imaging to assess the density of dopamine transporters (DAT) in the brain. This article explores the biological activity of this compound, focusing on its synthesis, pharmacokinetics, binding properties, and clinical implications.

Synthesis and Properties

This compound is synthesized as a fluorine-18 labeled tropane derivative, which allows for its use as a PET imaging agent. The synthesis involves a one-step radiolabeling reaction that yields a compound with favorable lipophilicity and the ability to cross the blood-brain barrier (BBB) effectively.

- Chemical Structure :

- This compound has a complex structure that includes a tropane core with specific functional groups that enhance its binding affinity to DAT.

- Deuterated Analogs :

- Recent studies have introduced deuterated versions of this compound, such as [^18F]this compound-d4, which exhibit improved stability and reduced formation of radioactive metabolites in vivo. This enhances the accuracy of PET imaging by providing clearer signals related to DAT density.

Biological Activity and Mechanism

This compound binds selectively and reversibly to DAT, making it an effective tracer for studying various neurological conditions, including Parkinson's disease (PD). The biological activity can be summarized through the following key findings:

- Binding Affinity :

-

In Vivo Stability :

- The introduction of deuterium in [^18F]this compound-d4 has been shown to improve its in vivo stability significantly compared to non-deuterated this compound. In biodistribution studies in rats, [^18F]this compound-d4 demonstrated a higher target-to-non-target ratio (striatum/cerebellum), indicating more precise localization to DAT-rich areas .

- Imaging Studies :

Data Tables

The following table summarizes key findings from studies involving this compound:

Case Studies

- Parkinson's Disease Assessment :

- Healthy Controls vs. Patients :

Q & A

Q. Basic: How to design a robust experimental framework for Fecnt studies?

Methodological Answer:

Adopt the PICOT framework to structure your research question:

- Population/Problem (P): Define the material system (e.g., "this compound-based catalysts").

- Intervention/Indicator (I): Specify variables (e.g., temperature, doping concentration).

- Comparison (C): Identify control groups (e.g., undoped vs. doped this compound samples).

- Outcome (O): Quantify measurable results (e.g., catalytic efficiency, structural stability).

- Time (T): Set experimental timelines (e.g., 24-hour stability tests).

Validate feasibility using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. Basic: What data collection methodologies ensure reliability in this compound research?

Methodological Answer:

- Primary Data: Use controlled lab experiments (e.g., XRD for structural analysis, SEM for morphology) with standardized protocols .

- Secondary Data: Aggregate findings from reputable journals (e.g., ACS, Elsevier) via systematic literature reviews. Avoid non-peer-reviewed platforms like .

- Tools: Leverage Google Forms or REDCap for survey-based data (e.g., expert feedback on synthesis methods) .

Q. Advanced: How to resolve contradictions in this compound experimental data?

Methodological Answer:

- Root-Cause Analysis: Classify discrepancies into categories (e.g., instrumental error, sample heterogeneity) and apply ANOVA to identify variance sources.

- Triangulation: Cross-validate results using multiple techniques (e.g., TEM for nanoparticle size vs. BET for surface area) .

- Meta-Analysis: Compare findings against 10+ studies to isolate outliers or contextual factors (e.g., ambient humidity during synthesis) .

Q. Advanced: What strategies optimize interdisciplinary data synthesis in this compound research?

Methodological Answer:

- Unified Ontologies: Map terminologies across fields (e.g., "bandgap" in physics vs. "activation energy" in chemistry).

- Mixed-Methods Design: Combine quantitative data (e.g., electrochemical impedance) with qualitative insights (e.g., expert interviews on scalability challenges) .

- Software Tools: Use NVivo for thematic coding and Python Pandas for dataset harmonization .

Basic: How to frame a hypothesis-driven research question for this compound?

Methodological Answer:

- Step 1: Identify knowledge gaps via systematic scoping reviews (e.g., "Limited studies on this compound’s photothermal conversion at >800°C").

- Step 2: Apply the PEOS framework (Population, Exposure, Outcome, Study design) to narrow the scope .

- Step 3: Ensure the question is arguable (e.g., "Does sulfur doping enhance this compound’s conductivity under oxidative conditions?") .

Q. Advanced: Which statistical models are optimal for analyzing non-linear trends in this compound data?

Methodological Answer:

- Machine Learning: Train Random Forest models to predict property-performance relationships (e.g., doping level → catalytic activity).

- Bayesian Inference: Quantify uncertainty in kinetic parameters (e.g., Arrhenius equation coefficients).

- Validation: Use k-fold cross-validation to prevent overfitting .

Q. Basic: How to ensure reproducibility in this compound synthesis protocols?

Methodological Answer:

- Documentation: Detail every step (e.g., precursor molar ratios, annealing duration) using Electronic Lab Notebooks (ELNs) .

- Open Data: Share raw datasets via repositories like Zenodo or Figshare .

- Peer Review: Submit methods to Protocols.io for community feedback .

Q. Advanced: How to validate novel hypotheses about this compound’s mechanism of action?

Methodological Answer:

- In Silico Modeling: Simulate reaction pathways using DFT (Density Functional Theory) .

- In Situ Characterization: Deploy operando spectroscopy (e.g., Raman during catalysis).

- Falsifiability Tests: Design experiments to disprove competing hypotheses (e.g., "Is observed activity due to surface defects or bulk composition?") .

Properties

CAS No. |

281667-94-5 |

|---|---|

Molecular Formula |

C17H21ClFNO2 |

Molecular Weight |

325.8 g/mol |

IUPAC Name |

methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-(2-fluoroethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate |

InChI |

InChI=1S/C17H21ClFNO2/c1-22-17(21)16-14(11-2-4-12(18)5-3-11)10-13-6-7-15(16)20(13)9-8-19/h2-5,13-16H,6-10H2,1H3/t13-,14+,15+,16-/m0/s1 |

InChI Key |

YYXOKPOCUHEGJE-JJXSEGSLSA-N |

Isomeric SMILES |

COC(=O)[C@@H]1[C@H]2CC[C@H](N2CCF)C[C@@H]1C3=CC=C(C=C3)Cl |

Canonical SMILES |

COC(=O)C1C2CCC(N2CCF)CC1C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.